4-Cyclohexylbut-3-yn-2-one
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Overview
Description
4-Cyclohexylbut-3-yn-2-one is an organic compound with the molecular formula C10H14O. It is characterized by a cyclohexyl group attached to a butynone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylbut-3-yn-2-one typically involves the alkylation of cyclohexylacetylene with an appropriate electrophile. One common method is the reaction of cyclohexylacetylene with acetyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexylbut-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Cyclohexylbut-3-yn-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclohexylbut-3-yn-2-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of new chemical bonds and the generation of diverse products .
Comparison with Similar Compounds
- 4-Cyclohexylbut-3-en-2-one
- 1-Cyclohexyl-1-butyn-3-one
- 4-Cyclohexylbut-3-in-2-one
Comparison: 4-Cyclohexylbut-3-yn-2-one is unique due to its triple bond, which imparts distinct reactivity compared to its analogs with double bonds or single bonds. This unique structure allows for specific reactions and applications that are not possible with similar compounds .
Properties
CAS No. |
10564-83-7 |
---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
4-cyclohexylbut-3-yn-2-one |
InChI |
InChI=1S/C10H14O/c1-9(11)7-8-10-5-3-2-4-6-10/h10H,2-6H2,1H3 |
InChI Key |
OMZDUCPMYTYTCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C#CC1CCCCC1 |
Origin of Product |
United States |
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